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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the preclinical efficacy of two noteworthy tyrosine kinase inhibitors: TG-
100435 and Saracatinib. This analysis is based on available experimental data to inform future
research and development decisions.

At a Glance: Key Preclinical Characteristics
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Feature

TG-100435

Saracatinib (AZD0530)

Primary Targets

Multi-targeted: Src, Lyn, Abl,
Yes, Lck, EphB4[1]

Dual Src/Abl kinase inhibitor;
also inhibits other Src family

kinases (c-Yes, Fyn, Lyn, BIk,
Fgr, Lck)[2]

Potency (Kinase Inhibition)

Inhibition constants (Ki)
ranging from 13 to 64 nM for
its primary targets.[1]

IC50 values in the low
nanomolar range (2.7 to 11

nM) for Src family kinases.[2]

Metabolism

Metabolized to a more potent
N-oxide metabolite,
TG100855, whichis2to 9
times more active than the

parent compound.[1]

Metabolized by N-
desmethylation to M594347,
which has similar in vitro

pharmacologic activity.[3]

Reported In Vivo Efficacy

Limited publicly available data.

The conversion to a more
potent metabolite suggests
potentially increased tyrosine
kinase inhibition in animal

models.[1]

Demonstrated efficacy in
various preclinical models,
including those for cancer and
pulmonary fibrosis.[2][4][5][6]
[718]

In-Depth Efficacy Analysis
Saracatinib: A Comprehensive Preclinical Profile

Saracatinib (AZD0530) has been extensively studied in a variety of preclinical settings,

demonstrating notable efficacy in both in vitro and in vivo models.

Enzymatic Activity: Saracatinib is a potent inhibitor of Src family kinases, with IC50 values

between 2.7 and 11 nM for c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and BIk. It also demonstrates
inhibitory activity against v-Abl with an IC50 of 30 nM.[2]

Cell-Based Assays: In cancer cell lines, saracatinib has shown varied antiproliferative activity.

For instance, in gastric cancer cell lines SNU216 and NCI-N87, the IC50 values were less than

1 pmol/L.[7] The compound has also been shown to inhibit migration and invasion of cancer

cells and induce apoptosis.[2][7]
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Animal Models: In vivo studies have substantiated the in vitro findings. In a murine model of
bladder cancer, saracatinib was shown to inhibit metastasis.[2] Furthermore, in animal models
of pulmonary fibrosis, saracatinib demonstrated an ability to block fibrogenic responses, with
efficacy equal or superior to the approved drugs nintedanib and pirfenidone.[4][5] In a rat model
of temporal lobe epilepsy, saracatinib treatment significantly reduced spontaneously recurring
seizures.

TG-100435: A Promising but Less Characterized
Inhibitor

Publicly available preclinical efficacy data for TG-100435 is less extensive compared to
saracatinib.

Enzymatic Activity: TG-100435 is a multi-targeted tyrosine kinase inhibitor with inhibition
constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM.[1] A key
characteristic of TG-100435 is its metabolism to the N-oxide metabolite, TG100855, which is
reported to be 2 to 9 times more potent than the parent compound.[1] This suggests that the in
vivo efficacy could be substantially influenced by this conversion.

Cell-Based and In Vivo Data: Detailed public reports on the IC50 values of TG-100435 in
various cancer cell lines and comprehensive in vivo efficacy studies are not as readily available
as for saracatinib. The significant conversion to the more potent TG100855 in vivo suggests
that the overall tyrosine kinase inhibition in animal models may be substantially increased after
oral administration of TG-100435.[1]

Experimental Methodologies
Saracatinib In Vitro and In Vivo Study Protocols

In Vitro Inhibition of TGF-B-induced Phenotypic Changes in Human Lung Fibroblasts:
e Cell Culture: Primary normal human lung fibroblasts (NHLFs) were serum-starved overnight.

o Treatment: Cells were pre-incubated with saracatinib (0.3 pM), nintedanib (1 pM),
pirfenidone (20 pg/ml), or vehicle (DMSO) for 60 minutes.
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» Stimulation: Following pre-incubation, cells were stimulated with human recombinant TGF-3
(2 ng/ml) or vehicle control for specified time periods.

e Analysis: The effects on fibrogenic processes were then assessed.[4]
In Vivo Murine Models of Pulmonary Fibrosis:
e Bleomycin-Induced Fibrosis Model:

o Induction: A single dose of bleomycin (1.5 U/kg) was administered via oropharyngeal
aspiration.

o Treatment: Mice received daily oral gavages of either saracatinib, nintedanib, pirfenidone,
or a vehicle control from day 10 to day 27 post-bleomycin administration.

o Endpoint: Lungs were harvested on day 28 for analysis of antifibrotic effects.[5]

e Adenovirus TGF-p3 (Ad-TGF-$3) Model: A similar treatment protocol was followed in a model
where fibrosis was induced by Ad-TGF-3.[5]

In Vivo Gastric Cancer Xenograft Model:

Cell Line: SNU216 human gastric cancer cells were used.

Implantation: Cells were subcutaneously injected into the flanks of BALB/c nude mice.

Treatment: Once tumors reached a certain volume, mice were treated with saracatinib (50

mg/kg) via oral gavage once daily for 3 weeks.

Analysis: Tumor volume was measured every other day. At the end of the treatment period,

tumors were excised for histologic and protein expression analysis.[7]

TG-100435 Study Protocols

Detailed experimental protocols for TG-100435 efficacy studies are not extensively published.
The available information primarily focuses on its metabolism and pharmacokinetics.

Metabolism and Pharmacokinetics Study:
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e In Vitro: The metabolism of TG-100435 was studied in human, dog, and rat liver
microsomes.

 In Vivo: Pharmacokinetic profiles were determined in mice, rats, and dogs following oral and
intravenous administration of TG-100435. Systemic exposure to both TG-100435 and its
metabolite TG100855 was measured.[1]

Signaling Pathways and Logical Relationships

The signaling pathways affected by these inhibitors are crucial to understanding their
mechanism of action and potential therapeutic applications.
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Caption: Saracatinib inhibits Src family kinases and Abl, disrupting multiple downstream
signaling pathways involved in cancer cell proliferation, migration, and survival.
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Caption: TG-100435 is metabolized to the more potent TG100855, which inhibits multiple
tyrosine kinases, thereby affecting key cellular signaling pathways.

Conclusion

Both TG-100435 and saracatinib are potent tyrosine kinase inhibitors with overlapping target
profiles, particularly against Src family kinases. Saracatinib has a more extensive and publicly
documented preclinical data set demonstrating its efficacy across various models of cancer and
fibrosis. The in vivo potency of TG-100435 is likely enhanced by its conversion to the more
active metabolite, TG100855, a factor that warrants further investigation. For researchers
considering these compounds, the choice will depend on the specific kinases and pathways of
interest, as well as the desired therapeutic application. Further head-to-head comparative
studies would be invaluable to definitively delineate the relative efficacy and potential of these
two inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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